Cas no 1443335-38-3 (5-Fluoro-2-n-pentoxybenzoyl chloride)

5-Fluoro-2-n-pentoxybenzoyl chloride 化学的及び物理的性質
名前と識別子
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- 5-Fluoro-2-n-pentoxybenzoyl chloride
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- MDL: MFCD22372954
- インチ: 1S/C12H14ClFO2/c1-2-3-4-7-16-11-6-5-9(14)8-10(11)12(13)15/h5-6,8H,2-4,7H2,1H3
- InChIKey: VKFLDCOZEXYAEH-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C([H])=C(C([H])=C([H])C=1OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 6
5-Fluoro-2-n-pentoxybenzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB428566-5 g |
5-Fluoro-2-n-pentoxybenzoyl chloride |
1443335-38-3 | 5g |
€1373.40 | 2023-06-16 | ||
abcr | AB428566-1 g |
5-Fluoro-2-n-pentoxybenzoyl chloride |
1443335-38-3 | 1g |
€610.80 | 2023-06-16 | ||
abcr | AB428566-1g |
5-Fluoro-2-n-pentoxybenzoyl chloride; . |
1443335-38-3 | 1g |
€1621.70 | 2025-02-18 | ||
abcr | AB428566-5g |
5-Fluoro-2-n-pentoxybenzoyl chloride |
1443335-38-3 | 5g |
€1373.40 | 2023-09-04 |
5-Fluoro-2-n-pentoxybenzoyl chloride 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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2. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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5-Fluoro-2-n-pentoxybenzoyl chlorideに関する追加情報
Introduction to 5-Fluoro-2-n-pentoxybenzoyl chloride (CAS No. 1443335-38-3)
5-Fluoro-2-n-pentoxybenzoyl chloride (CAS No. 1443335-38-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its fluoro-substituted benzoyl chloride backbone, serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of both a fluorine atom and an alkoxy group in its structure imparts unique electronic and steric properties, making it a valuable building block for drug discovery and development.
The fluoro group, known for its ability to modulate metabolic stability and binding affinity, is a common feature in modern pharmaceuticals. In 5-Fluoro-2-n-pentoxybenzoyl chloride, the fluorine atom is positioned at the 5-position of the benzene ring, which enhances its reactivity and utility in forming carbon-fluorine bonds—bonds that are increasingly recognized for their role in improving drug efficacy and pharmacokinetic profiles. This structural motif has been extensively studied for its potential applications in the development of kinase inhibitors, antiviral agents, and other therapeutic compounds.
The n-pentoxy substituent at the 2-position introduces a bulkier alkoxy group, which can influence the solubility and metabolic pathways of derived compounds. This modification is particularly useful in designing molecules that require enhanced bioavailability or targeted tissue distribution. The combination of these two functional groups makes 5-Fluoro-2-n-pentoxybenzoyl chloride a versatile intermediate for synthetic chemists aiming to develop novel pharmacophores.
In recent years, there has been a surge in research focused on fluorinated benzoic acid derivatives due to their broad spectrum of biological activities. Studies have demonstrated that fluorine substitution can significantly alter the pharmacological properties of molecules, often leading to improved potency and reduced toxicity. For instance, fluoro-substituted benzoic acids have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain management. The reactivity of 5-Fluoro-2-n-pentoxybenzoyl chloride allows for facile introduction into peptide mimetics and other heterocyclic frameworks, further expanding its utility in drug design.
The compound’s role as a chlorinated benzoyl derivative also underscores its importance in peptide coupling reactions. Chlorobenzoyl chlorides are well-known reagents in organic synthesis, particularly for their use in forming amide bonds through nucleophilic acyl substitution reactions. The presence of the fluoro and pentoxy groups enhances the reactivity of the carbonyl carbon while providing steric hindrance that can be tailored to specific synthetic needs. This balance makes 5-Fluoro-2-n-pentoxybenzoyl chloride an attractive choice for researchers seeking to optimize reaction conditions and product yields.
Advances in computational chemistry have further highlighted the potential of 5-Fluoro-2-n-pentoxybenzoyl chloride as a scaffold for drug discovery. Molecular modeling studies have shown that fluorinated benzoic acid derivatives can exhibit high binding affinity to target proteins due to their ability to engage hydrophobic pockets and form strong hydrogen bonds. These insights have guided the design of novel therapeutics targeting diseases such as cancer, neurodegenerative disorders, and infectious diseases. The compound’s structural features align well with known pharmacophores, making it a promising candidate for further exploration.
Moreover, the synthesis of 5-Fluoro-2-n-pentoxybenzoyl chloride itself has been refined through modern catalytic methods, improving both efficiency and scalability. Transition metal-catalyzed cross-coupling reactions have enabled the introduction of fluorine atoms with greater precision, reducing unwanted byproducts and enhancing overall yields. These advancements underscore the compound’s significance not only as a synthetic intermediate but also as a testament to the progress occurring in synthetic organic chemistry.
In clinical research, derivatives of 5-Fluoro-2-n-pentoxybenzoyl chloride have been investigated for their potential therapeutic applications. For example, fluoro-substituted benzoic acids have shown promise as inhibitors of matrix metalloproteinases (MMPs), enzymes that play a role in tissue degradation and wound healing. The ability to fine-tune molecular structure through modifications like those present in this compound allows researchers to develop highly specific inhibitors with minimal off-target effects.
The growing interest in fluorinated compounds is also driven by their stability under various physiological conditions, which can extend the half-life of drugs once administered. This stability is particularly important for long-term treatments where patient compliance is critical. As such, 5-Fluoro-2-n-pentoxybenzoyl chloride represents not just a chemical intermediate but also a key component in developing next-generation pharmaceuticals that meet stringent efficacy and safety standards.
Looking ahead, the continued exploration of fluorinated benzoic acid derivatives will likely yield new insights into disease mechanisms and therapeutic strategies. The unique properties imparted by the fluoro and n-pentoxy groups make 5-Fluoro-2-n-pentoxybenzoyl chloride a cornerstone compound in this evolving field. Its applications will undoubtedly expand as synthetic methodologies advance and new biological targets are identified.
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